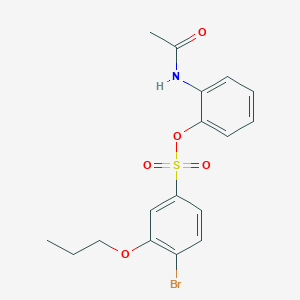

![molecular formula C8H10BrClN2S B2608639 {[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 169558-97-8](/img/structure/B2608639.png)

{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

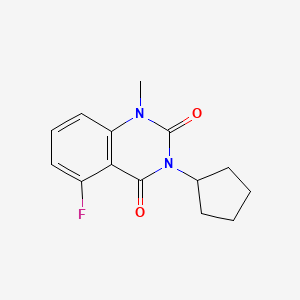

The molecular structure of “{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” consists of a central methanimidamide group, with a sulfanyl group attached to a methyl group, which is further attached to a 3-chlorophenyl group. The hydrobromide indicates the presence of a bromine atom in the compound.Applications De Recherche Scientifique

Chemiluminescence and Oxidation Studies

- Sulfanyl-substituted compounds have been explored for their chemiluminescence properties. For instance, sulfanyl-substituted bicyclic dioxetanes, upon base-induced decomposition, emit light in moderate yields, with potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Crystal Structure Analysis

- Crystal structure and Hirshfeld surface analysis of sulfanyl-containing compounds have provided insights into their molecular arrangements and potential for forming supramolecular helical chains, which could be valuable in the design of new materials (Caracelli et al., 2018).

Green Chemistry Applications

- The use of ionic liquid halide nucleophilicity for ether cleavage demonstrates a green chemical method for regenerating phenols from ethers, showcasing the environmental benefits of employing sulfanyl-containing reagents in organic synthesis (Boovanahalli et al., 2004).

Synthesis and Biological Activities

- Research on sulfanyl, sulfinyl, and sulfonyl-substituted compounds has highlighted their potential for exhibiting herbicidal and insecticidal activities, opening avenues for the development of new agrochemicals (Wang et al., 2015).

Organometallic Chemistry

- Studies on planar chiral bidentate indenyl-sulfanyl and -sulfinyl complexes of rhodium(III) contribute to the field of organometallic chemistry, suggesting applications in catalysis and the development of chiral materials (Baker et al., 2012).

Antimicrobial and Antitubercular Evaluation

- The synthesis and evaluation of diphenyl piperazine-based sulfanilamides for their antimicrobial activity highlight the potential of sulfanyl-containing compounds in the development of new antibiotics (Wang et al., 2011).

Materials Science

- Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, exhibiting high refractive indices and small birefringences, underscores the importance of sulfanyl-containing compounds in creating advanced optical materials (Tapaswi et al., 2015).

Propriétés

IUPAC Name |

(3-chlorophenyl)methyl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S.BrH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCIIEZGQVQPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2608556.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2608567.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea](/img/structure/B2608569.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)

![6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2608576.png)

![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)